2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Overview
Description
2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused ring system combining pyridine and oxazine rings, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the condensation of 2-aminopyridine with formaldehyde, followed by cyclization to form the oxazine ring . Another approach involves the use of active methylene compounds, which react with this compound to yield various substituted derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group or the oxazine ring.
Cyclization Reactions: It can undergo cyclization reactions with active methylene compounds to form 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Active Methylene Compounds: These are used in cyclization reactions to form substituted naphthyridinones.
Acidic or Basic Catalysts: These are employed to facilitate condensation and cyclization reactions.
Major Products
The major products formed from the reactions of this compound include various substituted naphthyridinones, which have significant pharmaceutical applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its chemical structure.
Comparison with Similar Compounds
2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one can be compared with other similar heterocyclic compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused ring system and has been studied for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential pharmaceutical applications.
Pyrimidino[4,5-d][1,3]oxazine: This compound also features an oxazine ring and has been investigated for its biological activities.
The uniqueness of this compound lies in its specific ring structure and the versatility of its chemical reactions, which allow for the synthesis of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
2-methylpyrido[2,3-d][1,3]oxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-10-7-6(8(11)12-5)3-2-4-9-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCQRGZSCOCTKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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